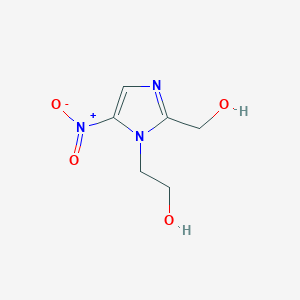

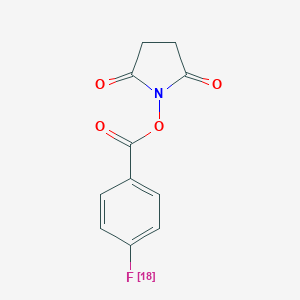

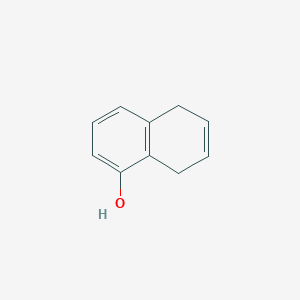

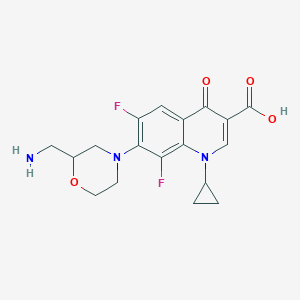

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Overview

Description

Y-26611 is a small molecule drug that acts as a topoisomerase II inhibitor. It was initially developed by Japan Tobacco (Hong Kong) Ltd. and Mitsubishi Tanabe Pharma Corporation. The compound has been studied for its potential therapeutic applications, particularly in the treatment of bacterial infections .

Preparation Methods

The synthesis of Y-26611 involves several steps. One reported method includes the condensation of 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 2-(formylamino-methyl)-morpholine using 1,8-diazabicyclo[5.4.0]-7-undecene in refluxing acetonitrile to form a formamido derivative. This derivative is then hydrolyzed with concentrated hydrochloric acid in refluxing methanol . Another synthesis route involves the reaction of 4-benzyl-2-(chloromethyl)morpholine with potassium phthalimide in refluxing dimethylformamide to form 4-benzyl-2-(phthalimidomethyl)morpholine, which is then treated with hydrazine hydrate in refluxing ethanol to yield 2-(aminomethyl)-4-benzylmorpholine. This compound is acetylated with acetic anhydride in cool toluene, followed by debenzylation through hydrogenation with hydrazine hydrate over palladium on carbon in isopropanol to give 2-(acetamidomethyl)morpholine. The final step involves the condensation of this compound with 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid using triethylamine in refluxing acetonitrile, followed by deacetylation with refluxing aqueous hydrochloric acid .

Chemical Reactions Analysis

Y-26611 undergoes various chemical reactions, including condensation, hydrolysis, and hydrogenation. The condensation reactions typically involve the use of acetonitrile as a solvent and triethylamine as a base. Hydrolysis reactions are performed using concentrated hydrochloric acid in methanol, while hydrogenation reactions use hydrazine hydrate over palladium on carbon in isopropanol . The major products formed from these reactions include formamido derivatives and acetamidomethyl morpholine derivatives.

Scientific Research Applications

In medicine, it has been investigated for its antibacterial properties, particularly against bacterial infections . The compound has also been studied for its effects on ultraviolet-induced erythema in guinea pig skin, where it was found to modify the actions of inflammatory mediators and radicals . Additionally, Y-26611 has been explored for its potential use in phototoxicity prevention and treatment .

Mechanism of Action

Y-26611 exerts its effects by inhibiting topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, Y-26611 interferes with the DNA replication process, leading to the death of bacterial cells . The molecular targets of Y-26611 include topoisomerase II, and the pathways involved in its mechanism of action are related to DNA replication and repair .

Comparison with Similar Compounds

Y-26611 is unique in its specific inhibition of topoisomerase II. Similar compounds include other topoisomerase inhibitors such as etoposide and doxorubicin. Y-26611 is distinct in its chemical structure and specific applications in bacterial infections . Other similar compounds include fluoroquinolone derivatives, which also target bacterial DNA replication but may have different mechanisms of action and therapeutic applications .

properties

IUPAC Name |

7-[2-(aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O4/c19-13-5-11-15(14(20)16(13)22-3-4-27-10(6-21)7-22)23(9-1-2-9)8-12(17(11)24)18(25)26/h5,8-10H,1-4,6-7,21H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKGRIHKSLEKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCOC(C4)CN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931847 | |

| Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143375-60-4, 146805-34-7 | |

| Record name | Y 26611 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143375604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-AMMCIFQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146805347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.